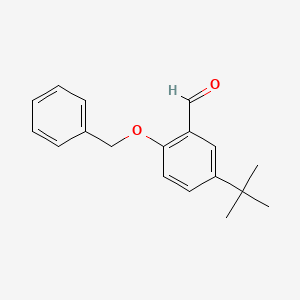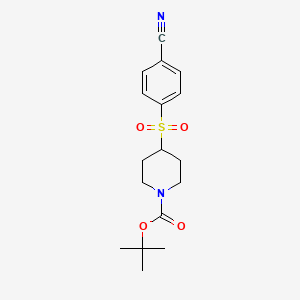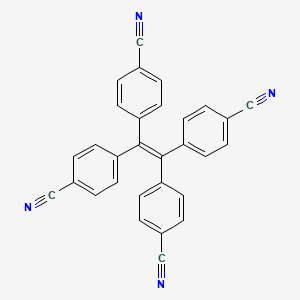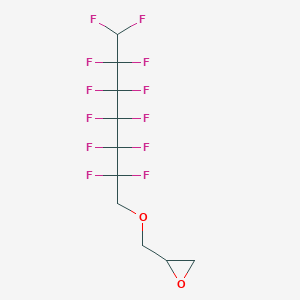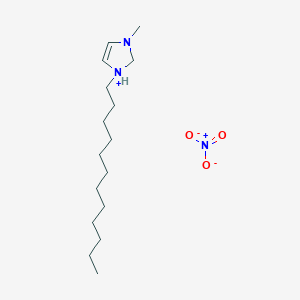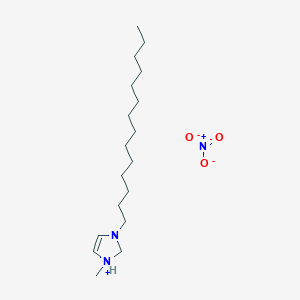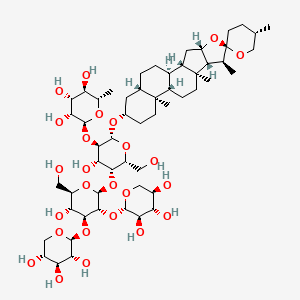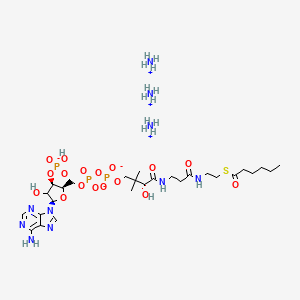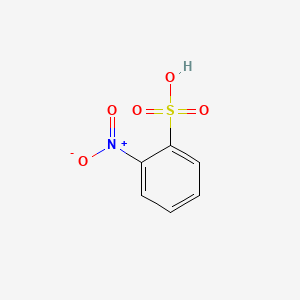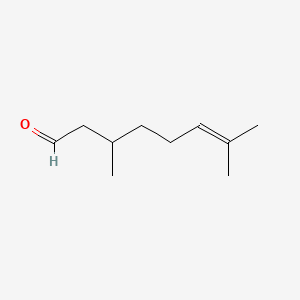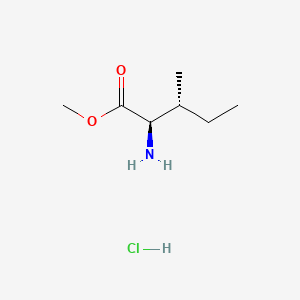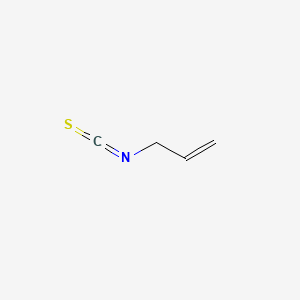
pseudolaric acid C2
概要
説明
Pseudolaric Acid C2 is a diterpenoid isolated from Pseudolarix kaempferi . It is identified as the specific metabolite of Pseudolaric acid B in plasma, urine, bile, and feces after both oral and intravenous administration to rats . It has been used as a novel treatment for cancer, immune disorders, inflammatory diseases, and immunosuppression .
Synthesis Analysis
The pseudolaric acids are diterpenoids isolated from the root bark of Pseudolarix amabilis, or the golden larch . The biosynthesis of pseudolaric acid B from golden larch involves an unusual diterpene synthase . This enzyme, golden larch terpene synthase 8 (PxaTPS8), catalyzes the first committed step in pseudolaric acid B biosynthesis . It converts geranylgeranyl diphosphate into a previously unknown 5,7-fused bicyclic diterpene, coined pseudolaratriene .Molecular Structure Analysis
The IUPAC name of Pseudolaric Acid C2 is (3R,4S,4aS,9aR)-4a-acetoxy-3-((1E,3E)-4-carboxypenta-1,3-dien-1-yl)-3-methyl-1-oxo-3,4,4a,5,6,9-hexahydro-1H-4,9a-ethanocyclohepta[c]pyran-7-carboxylic acid . Its molecular weight is 418.44 .Chemical Reactions Analysis
Pseudolaric Acid B, the major bioactive constituent in the root bark of Pseudolarix kaempferi, exhibits substantial cytotoxicity . It induces cell cycle arrest at G2-M transition, leading to apoptosis . The drug disrupts cellular microtubule networks and inhibits the formation of mitotic spindles . Polymerization of purified bovine brain tubulin is dose-dependently inhibited by Pseudolaric Acid B .Physical And Chemical Properties Analysis
Pseudolaric Acid C2 is a solid substance . It is stored at temperatures between -80 and -20 degrees Celsius .科学的研究の応用
Anticancer Activities
PAB has been identified as the major bioactive component in Cortex pseudolaricis, a traditional Chinese medicine. Research suggests that PAB exhibits anticancer activity by inhibiting tumor growth and metastasis. It achieves this through several mechanisms:
- Cell Cycle Arrest : PAB up-regulates the expression of p21 and Gadd45 , leading to cell cycle arrest and preventing uncontrolled proliferation .
Other Bioactivities
PAB also shows promise in:
作用機序
Target of Action
Pseudolaric Acid C2, like its close relative Pseudolaric Acid B (PAB), is predicted to interact with Cluster of Differentiation 147 (CD147/BSG) . CD147 is a transmembrane glycoprotein that is overexpressed in various malignancies and plays vital roles in regulating cancer cell survival, proliferation, invasion, and apoptosis .
Mode of Action
PAB has been shown to interact with CD147, resulting in apoptosis of Acute Myeloid Leukemia (AML) cells . The genetic silencing of CD147 significantly suppresses AML cell growth and attenuates PAB activity .
Biochemical Pathways
Pab has been shown to induce apoptosis through several pathways, includingBcl-2/Bax, caspases, ROS, JNK, ERK, p38, and NF-κB . These pathways are involved in regulating cell survival and death, and their modulation can lead to the induction of apoptosis.
Result of Action
The result of Pseudolaric Acid C2’s action is likely to be similar to that of PAB, given their structural similarity. PAB has been shown to selectively target AML cells, resulting in cell apoptosis . This suggests that Pseudolaric Acid C2 may also have potent anti-cancer properties.
Safety and Hazards
Pseudolaric Acid C2 is toxic if swallowed . It is suspected of damaging fertility or the unborn child . Special instructions should be obtained before use . It should not be handled until all safety precautions have been read and understood . It should not be eaten, drunk, or smoked when using this product .
将来の方向性
特性
IUPAC Name |
(1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-4-carboxypenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-13(17(24)25)5-4-9-20(3)16-8-11-21(19(28)30-20)10-6-15(18(26)27)7-12-22(16,21)29-14(2)23/h4-6,9,16H,7-8,10-12H2,1-3H3,(H,24,25)(H,26,27)/b9-4+,13-5+/t16-,20+,21+,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSQWDVEMDWXPJ-HPHAYBORSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)O)OC(=O)C)C(=O)O1)C)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pseudolaric acid C2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




